Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
CAS No.: 160067-63-0
Cat. No.: VC21551201
Molecular Formula: C32H36N2O13
Molecular Weight: 656.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160067-63-0 |
---|---|
Molecular Formula | C32H36N2O13 |
Molecular Weight | 656.6 g/mol |
IUPAC Name | (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 |
Standard InChI Key | ORICVOOXZDVFIP-ILRBKQRBSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH consists of an L-serine amino acid with three key modifications: an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a free carboxylic acid at the C-terminus, and a β-D-N-acetylglucosamine (GlcNAc) with three acetyl protecting groups attached to the serine side chain hydroxyl group .
Structural Characteristics
The compound has a molecular formula of C32H36N2O13 and a molecular weight of 656.63 g/mol . The structure features:
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An Fmoc group protecting the α-amino function of serine
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A β-glycosidic linkage between serine and GlcNAc
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Three acetyl groups protecting the hydroxyl groups at positions 3, 4, and 6 of the GlcNAc moiety
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An acetamido group at position 2 of the sugar
Physical and Chemical Properties
Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is typically available as a white to off-white powder . It exhibits specific characteristics including:
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Storage temperature requirement: -20°C for optimal stability
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Solubility: Generally soluble in dichloromethane, chloroform, DMF, and DMSO
Spectroscopic Data
The compound is well-characterized by various analytical techniques. NMR data from the literature provides detailed structural confirmation:
1H NMR (400 MHz, CDCl3/CD3OD (v/v; 9:1)):
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δ 7.77 (d, J 7.5 Hz, 2H, Fmoc-Ar)
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δ 7.63 (d, J 7.1 Hz, 2H, Fmoc-Ar)
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δ 7.39 (t, J 7.5 Hz, 2H, Fmoc-Ar)
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δ 7.32 (m, 2H, Fmoc-Ar)
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δ 5.18 (t, J 9.7 Hz, 1H, H-3)
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δ 5.01 (t, J 9.4 Hz, 1H, H-4)
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δ 4.56 (d, J 8.3 Hz, 1H, H-1)
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δ 4.51-4.37 (m, 3H, CH2a Fmoc, CHα Ser, CH2b Fmoc)
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δ 4.26-4.10 (m, 4H, H-6a, CH Fmoc, CH2a Ser, H-6b)
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δ 3.88-3.84 (m, 2H, CH2b Ser, H-2)
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δ 3.67 (ddd, J 9.9, 4.5, 2.4 Hz, 1H, H-5)
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δ 2.07, 2.03, 2.02 (3s, 9H, 3×COCH3)
13C NMR (100 MHz, CDCl3/CD3OD (v/v; 9:1)):
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δ 171.5, 170.7, 170.5, 169.2 (4×C=O)
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δ 155.9 (Fmoc C=O)
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δ 143.3, 143.2, 140.8, 127.3, 126.7, 124.5, 119.5 (Fmoc aromatic)
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δ 100.5 (C-1)
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δ 71.9, 71.2, 68.8, 68.2 (sugar ring carbons)
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δ 66.3 (Fmoc CH2)
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δ 61.6 (C-6)
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δ 53.9, 53.4 (Cα)
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δ 46.7 (Fmoc CH)
Synthesis Methodologies
Several approaches have been documented for the synthesis of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, with varying degrees of efficiency and complexity.
Microwave-Assisted Synthesis
One of the most efficient methods involves microwave-assisted glycosylation of Fmoc-protected serine with peracetylated N-acetylglucosamine, catalyzed by Lewis acids:
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Fmoc-L-Ser-OH (0.2 mmol) and 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranose (0.26 mmol) are combined in a microwave vial
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Dichloromethane (3 mL) is added as solvent
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Lewis acid (SnCl4 or BF3·Et2O, 0.4 mmol) is added as promoter
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The mixture is heated to 100°C for 5 minutes under microwave irradiation
This method offers several advantages:
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Rapid reaction time (5 minutes vs. hours for conventional methods)
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Direct use of unprotected carboxyl groups in Fmoc amino acids
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Moderate to good yields (52-72% for various glycosylated Fmoc-Ser derivatives)
Conventional Glycosylation via Oxazoline Intermediates
An alternative approach involves the use of oxazoline intermediates:
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Preparation of α-chloro-GlcNAc(OAc)3 from N-acetyl-D-glucosamine using acetyl chloride
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Formation of oxazoline intermediate using TMSOTf in 1,2-dichloroethane under reflux
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Coupling of the oxazoline with Fmoc-Ser-OtBu using anhydrous CuCl2
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Removal of the tert-butyl ester using TFA/H2O (9:1)
The reported yield for this method is around 44% for the glycosylation step, followed by quantitative removal of the tert-butyl group .
Comparison of Synthesis Methods
Method | Reaction Time | Temperature | Catalyst/Promoter | Yield | Advantages |
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Microwave-assisted | 5 min | 100°C | SnCl4 or BF3·Et2O | 52-72% | Rapid, direct use of unprotected carboxyl groups |
Oxazoline intermediate | 24+ h | Reflux | CuCl2 | ~44% | Well-established, scalable |
Via peracetylated GlcNAc | 24-48 h | 0°C to r.t. | BF3·Et2O | ~13% | Direct glycosylation with molecular sieves |
Applications in Peptide Synthesis
Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is primarily used as a building block in the solid-phase synthesis of glycopeptides, allowing for the site-specific incorporation of O-linked GlcNAc modifications.
Solid-Phase Peptide Synthesis (SPPS)
The building block is directly compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols:
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The protected amino acids are sequentially coupled to a solid support
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Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is incorporated at the desired position in the sequence
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After complete assembly, the peptide is cleaved from the resin and deprotected
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The acetyl groups on the sugar moiety can be removed selectively under mild basic conditions
The use of this building block has several advantages:
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Site-specific incorporation of O-GlcNAc modifications
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Compatibility with standard Fmoc SPPS chemistry
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β-stereoselectivity of the glycosidic linkage is pre-defined
Glycopeptide Library Generation
The availability of this pre-formed building block enables the creation of glycopeptide libraries:
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Combinatorial approaches to generate diverse glycopeptide sequences
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Parallel synthesis of multiple glycopeptides for structure-activity relationship studies
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Creation of homogeneous glycopeptide preparations for biological evaluation
Structural Comparisons with Related Glycosylated Amino Acids
Several related glycosylated amino acid building blocks are available for peptide synthesis, each with specific structural features and applications.
Comparison with Other Glycosylated Serine Derivatives
Building Block | Glycosidic Linkage | Sugar Type | Protecting Groups | Applications |
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Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH | β (1→O) | GlcNAc | Acetyl (3) | O-GlcNAcylated peptides |
Fmoc-Ser[GalNAc(Ac)3-α-D]-OH | α (1→O) | GalNAc | Acetyl (3) | Mucin-type O-glycopeptides |
Fmoc-L-Ser(β-O-GlcNAc)-OH | β (1→O) | GlcNAc | None | Unprotected glycopeptides |
Fmoc-L-Ser(β-O-GlcNAc(TBDMS)3)-OH | β (1→O) | GlcNAc | TBDMS (3) | Acid-stable glycopeptides |
Other Glycosylated Amino Acid Building Blocks
In addition to serine derivatives, several other glycosylated amino acid building blocks have been developed:
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Fmoc-L-Asn((Ac)3-β-D-GlcNAc)-OH: For N-linked glycopeptide synthesis
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Fmoc-L-Thr((Ac)3-β-D-GlcNAc)-OH: Alternative O-linked glycosylation site
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Fmoc-L-Cys(β-GlcNAc(OAc)3)-OH: For S-glycosylated peptides
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Fmoc-L-Hyp[Ara(OAc)n]-OH: For plant-specific glycopeptide hormones
Analytical Characterization and Quality Control
Commercial Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is typically characterized using various analytical techniques to ensure purity and structural integrity.
Chromatographic Analysis
HPLC is commonly used for purity determination:
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Reversed-phase HPLC using C18 columns
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Mobile phase typically consisting of acetonitrile/water gradients with 0.1% TFA
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Detection at 220 nm and 254 nm (for the Fmoc chromophore)
Mass Spectrometry Data
High-resolution mass spectrometry provides confirmation of molecular identity:
Structural Verification
Complete structural verification typically includes:
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1H and 13C NMR spectroscopy
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2D NMR techniques (COSY, HSQC, HMBC)
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IR spectroscopy for functional group identification
Current Research and Applications
Biological Significance of O-GlcNAcylation
O-GlcNAcylation is a post-translational modification that plays crucial roles in various cellular processes:
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Regulation of protein function, localization, and stability
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Involvement in cellular signaling pathways
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Interplay with phosphorylation in protein regulation
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Implications in diseases such as diabetes, cancer, and neurodegenerative disorders
The availability of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH enables researchers to synthesize homogeneous O-GlcNAcylated peptides for studying these biological processes.
Recent Developments in Glycopeptide Chemistry
Recent research has focused on improving the incorporation of glycosylated amino acids into peptides:
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